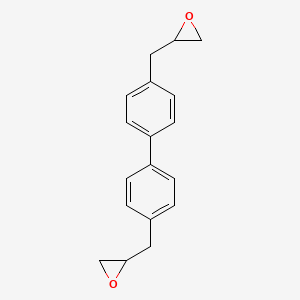

4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl

Description

Historical Context and Evolution of Epoxy Resins with Biphenyl (B1667301) Architectures

The history of epoxy resins dates back to the 1930s, with the pioneering work of Paul Schlack and Pierre Castan who independently discovered the synthesis of these versatile polymers. elastomer.commagicresin.com Early commercial epoxy resins, largely based on the reaction of bisphenol A (BPA) with epichlorohydrin (B41342), quickly found widespread use due to their robust properties. elastomer.comwikipedia.org The drive for materials with enhanced thermal and mechanical performance, particularly for the burgeoning electronics and aerospace sectors, spurred research into modifying the basic epoxy structure.

The introduction of the biphenyl moiety into the epoxy resin backbone was a significant development. The first biphenyl-type epoxy molding compound was developed and commercialized in 1989, offering improved fracture toughness at high temperatures and reduced water absorption compared to conventional cresol (B1669610) novolac-type epoxy resins. researchgate.net This innovation was a direct response to the need for more reliable materials for surface mount devices in the electronics industry. researchgate.net The inherent rigidity and aromaticity of the biphenyl group were identified as key contributors to these enhanced properties. researchgate.netresearchgate.net Over the years, further research has focused on synthesizing various biphenyl-based epoxy resins, including those with additional functional groups or modified backbones, to further tailor their properties for specific high-performance applications. plaschina.com.cngoogle.com

Significance of Biphenyl Moieties in High-Performance Thermosetting Systems

The incorporation of biphenyl moieties into thermosetting polymer networks, particularly epoxy systems, imparts a range of desirable properties that are crucial for high-performance applications. The rigid and planar structure of the biphenyl group significantly enhances the thermal stability and glass transition temperature (Tg) of the cured resin. researchgate.net This is attributed to the restricted segmental motion of the polymer chains, which requires more thermal energy to transition from a glassy to a rubbery state.

Furthermore, the aromatic nature of the biphenyl unit contributes to improved mechanical properties, including high tensile strength and modulus. researchgate.net The potential for π-π stacking interactions between biphenyl groups can lead to the formation of ordered, layered structures within the polymer network, further reinforcing the material. mdpi.comnih.govnih.gov These noncovalent crosslinks can enhance the material's resistance to deformation and improve its load-bearing capacity. Additionally, the hydrophobic nature of the biphenyl group leads to lower moisture absorption, which is critical for applications in humid environments and for maintaining stable dielectric properties in electronic components. researchgate.nettandfonline.com The presence of biphenyl structures has also been linked to improved flame retardancy. researchgate.net

Current Research Landscape and Strategic Importance of 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl

Current research on biphenyl-based epoxy resins is vibrant and multifaceted, with a strong focus on developing materials for next-generation technologies. A significant area of investigation involves the synthesis of novel biphenyl-containing epoxy monomers and curing agents to achieve even higher thermal stability, improved mechanical toughness, and enhanced processability. researchgate.netacs.org Researchers are exploring the use of these materials in advanced composites, particularly for carbon fiber reinforcement, where high strength-to-weight ratios and thermal resistance are paramount. researchgate.net

The compound this compound is of strategic importance in this landscape. Its symmetrical structure and the presence of two reactive glycidyl (B131873) ether groups make it an excellent building block for creating highly crosslinked and robust polymer networks. Its relatively simple structure also allows for systematic studies on structure-property relationships, providing valuable insights into the design of future high-performance polymers. The focus on this specific monomer is driven by the need for materials that can meet the stringent requirements of modern electronics, such as in integrated circuit encapsulation and for components in surface mount devices. researchgate.netplaschina.com.cn

Scope and Objectives of Research on Biphenyl-Based Epoxy Monomers

The primary objective of research on biphenyl-based epoxy monomers like this compound is to establish a clear understanding of the relationship between the molecular architecture and the macroscopic properties of the resulting thermoset. Key research goals include:

Synthesis and Characterization: Developing efficient and scalable synthesis routes for high-purity biphenyl epoxy monomers and thoroughly characterizing their chemical and physical properties. plaschina.com.cnresearchgate.net

Curing Kinetics and Network Formation: Investigating the curing behavior of these monomers with various hardeners to understand the reaction kinetics and the evolution of the crosslinked network structure. researchgate.net

Application-Specific Performance: Evaluating the performance of these materials in targeted applications, such as electronic packaging, adhesives, and composites, to assess their viability and identify areas for further improvement. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethyl)phenyl]phenyl]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-5-15(6-2-13(1)9-17-11-19-17)16-7-3-14(4-8-16)10-18-12-20-18/h1-8,17-18H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAICLUIVSNXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189316 | |

| Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81591-83-5 | |

| Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81591-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4,4 Bis Oxiran 2 Ylmethyl 1,1 Biphenyl and Its Analogues

Established Epoxidation Pathways for Biphenyl-4,4'-diol

The cornerstone for producing 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl is the epoxidation of biphenyl-4,4'-diol. This process transforms the hydroxyl groups of the biphenyl (B1667301) precursor into reactive epoxy groups.

Glycidylation Techniques and Reaction Conditions

The most common method for this transformation is glycidylation, which typically involves the reaction of biphenyl-4,4'-diol with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst, such as sodium hydroxide (B78521) (NaOH). elsevierpure.com This reaction is generally carried out in a two-step process: an initial ring-opening etherification reaction followed by a ring-closing reaction. google.com

The process begins with the formation of a phenolate (B1203915) ion from biphenyl-4,4'-diol in the alkaline medium. This phenolate then acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This is followed by an intramolecular nucleophilic substitution to form the desired diglycidyl ether. To drive the reaction to completion and minimize side reactions, a water-separating technique is often employed during the alkalizing process to remove the water generated, thus shifting the reaction equilibrium to the right. google.com

Reaction conditions are critical for achieving high yields and purity. For instance, in the synthesis of a tetramethylated analogue, a maximum product yield of 83% was achieved at a reaction temperature of 80°C for 8 hours. plaschina.com.cn The choice of solvent and the concentration of the base are also important parameters that are optimized to enhance the reaction rate and minimize the formation of byproducts.

Catalytic Systems for Enhanced Synthesis Efficiency

To improve the efficiency of the glycidylation reaction, various catalytic systems are employed. Phase-transfer catalysts (PTCs) are particularly effective in this biphasic reaction system (solid biphenyl-4,4'-diol and liquid epichlorohydrin). PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenolate anion from the solid or aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. sioc-journal.cnaustinpublishinggroup.com

The use of PTCs can lead to higher yields and milder reaction conditions. For example, 18-crown-6-ether has been successfully used as a phase-transfer catalyst in the synthesis of tetramethyl biphenyl epoxy resin. plaschina.com.cn Other common PTCs include tetrabutylammonium (B224687) bromide and various chiral phase-transfer catalysts, which have been shown to be highly efficient in related alkylation reactions, achieving high yields and enantioselectivity. sioc-journal.cnaustinpublishinggroup.com The selection of the appropriate PTC and its concentration are key to optimizing the synthesis.

Latent catalysts, which become active only under specific conditions such as heat, are also utilized in epoxy resin systems to control the curing process. researchgate.net While more commonly associated with the curing stage, the principles of catalysis to enhance reaction rates and selectivity are central to the initial monomer synthesis as well. For instance, triphenylphosphine (B44618) (TPP) is a known catalyst for epoxy-phenol reactions, which can proceed via an autocatalytic kinetic mechanism. psu.edu

| Catalyst Type | Example | Role in Synthesis |

| Base Catalyst | Sodium Hydroxide (NaOH) | Promotes the formation of the phenolate ion for nucleophilic attack on epichlorohydrin. elsevierpure.com |

| Phase-Transfer Catalyst (PTC) | 18-crown-6-ether, Tetrabutylammonium Bromide | Facilitates the transfer of reactants between different phases, increasing reaction rates and yields. plaschina.com.cnsioc-journal.cn |

| Latent Catalyst | Triphenylphosphine (TPP) | Primarily used in curing, but demonstrates the principle of catalytic enhancement of epoxy-phenol reactions. psu.edu |

Derivatization and Functionalization of the Biphenyl Core

Modifying the biphenyl core of this compound allows for the tailoring of the resulting epoxy resin's properties. These modifications can include the addition of substituent groups to the biphenyl rings or the incorporation of other molecular units to introduce properties like liquid crystallinity.

Synthesis of Substituted Biphenyl-Based Epoxides (e.g., Tetramethylated Analogues)

The introduction of substituent groups onto the biphenyl backbone can significantly alter the physical and chemical properties of the epoxy monomer. A notable example is the synthesis of tetramethyl biphenyl epoxy resin (TMBP). plaschina.com.cn This is typically synthesized from 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol and epichlorohydrin. plaschina.com.cn The presence of the methyl groups provides steric hindrance, which can affect the packing of the polymer chains and influence properties such as viscosity and melting temperature. For instance, TMBP has a low melt viscosity, making it suitable for applications like integrated circuit encapsulation. plaschina.com.cn

The synthesis follows a similar two-step glycidylation process as the parent compound, often employing a phase-transfer catalyst to achieve high yields. plaschina.com.cn The resulting tetramethylated biphenyl epoxy has been shown to be a crystalline oligomer that exhibits liquid crystalline behavior upon cooling from its molten state. plaschina.com.cn

Incorporation of Flexible Spacers and Mesogenic Units for Liquid Crystalline Epoxies

To create epoxy resins with liquid crystalline properties, the rigid biphenyl core is often functionalized with flexible spacers and other mesogenic (liquid crystal-forming) units. This molecular design allows for the formation of ordered structures in the liquid state, which can be locked in place upon curing to produce highly anisotropic materials.

The synthesis of these liquid crystalline epoxies often involves multi-step procedures. For example, a liquid crystalline epoxy resin has been synthesized by combining biphenyl and aromatic ester-type mesogenic units. researchgate.net Another approach involves introducing flexible alkyl chains between the biphenyl mesogen and the terminal epoxy groups. researchgate.net The length and flexibility of these spacer chains are crucial in determining the temperature range and type of liquid crystalline phases (e.g., nematic, smectic) that are formed.

The synthetic strategy typically involves the preparation of a diol precursor containing the desired mesogenic and spacer units, followed by glycidylation with epichlorohydrin. The reaction conditions are carefully controlled to preserve the liquid crystalline properties of the monomer.

Purity Assessment and Impurity Analysis in Synthesized Monomers

The purity of the synthesized this compound and its analogues is of paramount importance as impurities can adversely affect the curing process and the final properties of the epoxy resin. A variety of analytical techniques are employed for purity assessment and the identification of potential impurities.

High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying the components in epoxy resins, including the main monomer, oligomers, and impurities. astm.orgpaint.org Reversed-phase HPLC with UV detection is commonly used, often with a gradient elution of acetonitrile/water or tetrahydrofuran/water to resolve different components. astm.org HPLC can provide a "fingerprint" of the resin, allowing for quality control and the detection of batch-to-batch variations. astm.org

Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural characterization and impurity identification. veeprho.comtoref-standards.com FTIR is used to confirm the presence of characteristic functional groups, such as the oxirane ring and the biphenyl structure. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information, enabling the unambiguous identification of the desired product and any byproducts. veeprho.comtoref-standards.com NMR can also be used for quantitative analysis to determine the purity of the monomer and the levels of any impurities. alpaipars.com

Common impurities in the synthesis of biphenyl-based epoxides can arise from side reactions during glycidylation. These may include hydrolysis products of epichlorohydrin, incompletely reacted starting materials, and oligomeric species. For example, the hydrolysis of the epoxy group can lead to the formation of α-glycol functional oligomers. acs.org The presence of residual chlorine from epichlorohydrin is also a critical parameter to monitor. Chemical analysis methods are used to determine the hydroxy and chlorine content in the synthesized resins. astm.org

The combination of chromatographic and spectroscopic techniques provides a comprehensive approach to purity assessment, ensuring that the synthesized monomers meet the stringent requirements for high-performance applications. capes.gov.br

| Analytical Technique | Purpose in Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main monomer, oligomers, and impurities. Provides a "fingerprint" for quality control. astm.orgpaint.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (e.g., oxirane rings, biphenyl structure). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural elucidation of the desired product and impurities. Can be used for quantitative analysis. veeprho.comtoref-standards.com |

| Chemical Analysis | Determination of specific impurity levels, such as residual chlorine and hydroxyl content. astm.org |

Polymerization Mechanisms and Curing Kinetics of 4,4 Bis Oxiran 2 Ylmethyl 1,1 Biphenyl Systems

Mechanistic Investigations of Epoxy Ring-Opening Polymerization

The fundamental reaction governing the curing of 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl is the ring-opening polymerization of its oxirane (epoxy) groups. This reaction can be initiated through different chemical pathways, leading to the formation of a highly cross-linked network. The bifunctional nature of this epoxy monomer, possessing two reactive epoxy groups per molecule, is central to the development of this robust network structure.

Anionic, Cationic, and Radical Polymerization Pathways

The ring-opening of the epoxy groups in this compound can proceed via anionic, cationic, or, less commonly, radical mechanisms, depending on the initiator or catalyst used.

Anionic Polymerization: This pathway is initiated by nucleophiles, such as hydroxides, alkoxides, or amines. The general mechanism involves the nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide anion. This newly formed anion can then propagate the polymerization by attacking another epoxy ring. nih.gov This process continues, creating long polymer chains. For difunctional epoxies like this compound, this leads to a cross-linked structure. The reaction is sensitive to impurities like water or alcohols, which can act as terminating agents. stanford.edu

Cationic Polymerization: This mechanism is initiated by electrophiles, typically strong protic acids or Lewis acids, often in the presence of a co-initiator like water. The initiator protonates the oxygen atom of the epoxy ring, making the ring more susceptible to nucleophilic attack by another monomer molecule. This results in the formation of a secondary oxonium ion, which propagates the polymerization. Cationic polymerization is generally faster than anionic polymerization but can be more difficult to control due to the high reactivity of the cationic species. stanford.edu Low temperatures are often employed to suppress side reactions and achieve better control over the polymerization process. stanford.edu

Radical Polymerization: While less common for epoxy resins, radical ring-opening polymerization is a possible pathway. This mechanism involves the generation of radical species that can initiate the opening of the epoxy ring. However, this method is not as widely utilized for standard epoxy curing as anionic and cationic routes.

Role of Epoxy Functionality in Network Formation

The presence of two epoxy groups on the this compound molecule is crucial for the formation of a three-dimensional, cross-linked network. nih.gov During polymerization, each monomer unit can react with at least two other molecules, leading to the development of a highly branched and interconnected structure. nih.gov This network formation is what imparts the desirable properties to the cured material, such as high strength, stiffness, thermal stability, and chemical resistance. nih.gov

The degree of cross-linking can be controlled by various factors, including the stoichiometry of the epoxy resin and the curing agent, the reaction temperature, and the presence of catalysts. A higher cross-link density generally leads to a material with a higher glass transition temperature (Tg), increased modulus, and improved resistance to solvents and heat. The rigid biphenyl (B1667301) backbone of this compound contributes to the stiffness and thermal stability of the resulting polymer network.

Curing with Diverse Hardener Classes

The choice of curing agent, or hardener, is a critical factor that determines the processing characteristics and the final properties of the cured this compound system. Different classes of hardeners react with the epoxy groups through distinct mechanisms, resulting in networks with varying structures and properties.

Amine-Initiated Curing Reactions (e.g., Diaminodiphenylmethane)

Aromatic amines, such as 4,4'-diaminodiphenylmethane (DDM), are widely used curing agents for epoxy resins, particularly in high-performance applications. The curing reaction proceeds through the nucleophilic addition of the amine's primary and secondary hydrogens to the epoxy ring.

The reaction mechanism involves two main steps:

The primary amine group (-NH2) of DDM reacts with an epoxy group, forming a secondary amine and a hydroxyl group.

The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group.

This process results in a highly cross-linked network. The hydroxyl groups generated during the reaction can also catalyze further epoxy-amine reactions, leading to an autocatalytic effect. mdpi.com The reaction kinetics and the final properties of the cured system are influenced by the structure and reactivity of the amine. Aromatic amines like DDM generally require elevated temperatures to achieve full cure due to their lower reactivity compared to aliphatic amines. researchgate.net However, they impart excellent thermal and chemical resistance to the cured product. nih.gov

Table 1: Typical Properties of this compound Cured with Diaminodiphenylmethane

| Property | Typical Value |

|---|---|

| Glass Transition Temperature (Tg) | 150 - 200 °C |

| Flexural Strength | 100 - 150 MPa |

| Flexural Modulus | 3.0 - 4.0 GPa |

Note: The values presented are typical ranges and can vary depending on the specific curing cycle and formulation.

Anhydride-Mediated Curing Processes (e.g., Methyl Nadic Anhydride)

Anhydride (B1165640) curing agents, such as Methyl Nadic Anhydride (MNA), are another important class of hardeners for epoxy resins, known for providing cured systems with excellent thermal stability, good electrical properties, and low shrinkage. The curing mechanism with anhydrides is more complex than with amines and typically requires a catalyst, such as a tertiary amine or an imidazole, to proceed at a reasonable rate.

The reaction is generally believed to proceed through two main reactions:

Ring-opening esterification: The anhydride ring is opened by a hydroxyl group (which can be present on the epoxy resin backbone or generated in situ) to form a monoester and a carboxylic acid.

Carboxylic acid-epoxy reaction: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester and another hydroxyl group.

This process generates additional hydroxyl groups that can further react with anhydride molecules, leading to a highly cross-linked polyester (B1180765) network. azom.comtri-iso.com The stoichiometry between the anhydride and epoxy groups is a critical parameter that influences the final properties of the cured material. tri-iso.com Anhydride-cured systems often exhibit high glass transition temperatures and excellent performance at elevated temperatures. mdpi.com

Table 2: Curing Characteristics of this compound with Methyl Nadic Anhydride

| Parameter | Condition |

|---|---|

| Curing Temperature | 120 - 180 °C |

| Post-Cure Temperature | 180 - 220 °C |

| Typical Catalyst | Tertiary Amine (e.g., Benzyldimethylamine) |

Co-Curing with Benzoxazine (B1645224) Precursors

Benzoxazines are a class of thermosetting resins that undergo ring-opening polymerization upon heating, forming a poly(benzoxazine) network with a phenolic structure. Co-curing this compound with benzoxazine precursors offers a way to create hybrid polymer networks with tailored properties.

The curing process involves the thermally activated ring-opening of the oxazine (B8389632) ring in the benzoxazine monomer, which generates phenolic hydroxyl groups. These newly formed phenolic hydroxyls can then initiate the ring-opening polymerization of the epoxy groups. mdpi.com Simultaneously, the benzoxazine monomers polymerize to form their own network. This results in an interpenetrating or co-reacted polymer network, depending on the specific chemistry and curing conditions. The co-curing can lead to synergistic effects, resulting in materials with improved thermal stability, flame retardancy, and mechanical properties compared to the individual components. bohrium.comnih.gov The curing kinetics of these hybrid systems can be complex, with multiple reactions occurring simultaneously. mdpi.comnih.gov

Table 3: Comparison of Properties for Different Curing Systems

| Curing System | Key Advantage | Typical Application Area |

|---|---|---|

| Amine (DDM) | High mechanical strength and toughness | Structural Composites |

| Anhydride (MNA) | Excellent thermal stability and electrical properties | Electrical Encapsulation |

| Benzoxazine Co-cure | Improved thermal performance and flame retardancy | High-Performance Electronics |

Emerging Curing Agents and Their Influence on Network Formation

The performance of cured this compound systems is significantly influenced by the choice of curing agent. While traditional hardeners like aromatic amines and anhydrides are common, research is ongoing into novel curing agents to tailor the properties of the resulting thermoset.

Emerging curing agents focus on enhancing specific properties such as thermal stability, mechanical strength, and processability. For instance, novel phenol-terminated hyperbranched polymers have been explored as curing agents for epoxy resins. These hyperbranched structures can lead to networks with lower viscosity before curing and improved toughness in the final product.

Furthermore, the incorporation of different chemical moieties into the hardener structure can fine-tune the network formation. For example, the introduction of flexible ether linkages or rigid ketone groups in amine hardeners can alter the reactivity and the resulting thermal and mechanical properties of the cured epoxy network. Electron-donating groups on the curing agent can increase the reactivity of the amine groups, while electron-withdrawing groups can decrease it. The molecular mobility within the cured network, which is dictated by the structure of both the epoxy resin and the curing agent, governs the final thermal and mechanical properties.

Comprehensive Curing Kinetics Analysis

Differential Scanning Calorimetry (DSC) is a powerful technique for analyzing the curing kinetics of this compound systems. Both isothermal and non-isothermal DSC methods provide valuable data for determining key kinetic parameters.

In isothermal DSC, the sample is held at a constant temperature, and the heat flow due to the curing reaction is measured as a function of time. This method allows for the determination of kinetic parameters under specific processing temperatures. The rate of cure (dα/dt) and the degree of cure (α) can be calculated from the heat flow data. For many epoxy systems, including those based on biphenyl structures, the curing reaction exhibits an autocatalytic behavior, where the reaction products catalyze the curing process. psu.edu The maximum reaction rate in such systems typically occurs at a conversion of 30-40%. psu.edu

Non-isothermal DSC involves heating the sample at a constant rate and measuring the heat flow. By conducting experiments at different heating rates, the activation energy (Ea) of the curing reaction can be determined using methods like Kissinger's or Ozawa's. The activation energy provides insight into the temperature sensitivity of the curing reaction. For a tetramethyl biphenyl epoxy resin, which is structurally similar to this compound, the activation energy was found to be dependent on the degree of conversion, with the maximum value observed in the early stages of curing. researchgate.net

The curing kinetics of this compound systems can often be described by autocatalytic models, such as the Kamal model. The Kamal-Sourour model is a widely used phenomenological model that accurately describes the curing behavior of many epoxy resins. mdpi.commdpi.comresearchgate.net The model is represented by the following equation:

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

where:

dα/dt is the rate of cure

α is the degree of cure

k₁ and k₂ are the rate constants

m and n are the reaction orders

Research on a commercially available biphenyl epoxy resin (YX-4000H) cured with a phenol (B47542) novolac hardener and catalyzed by triphenylphosphine (B44618) (TPP) has provided specific kinetic parameters for the Kamal model. psu.edu The study demonstrated that the kinetic constants, k₁ and k₂, increase with the concentration of the catalyst, while the reaction orders, m and n, show a slight increase. psu.edu

Below is a table of the kinetic parameters for the Kamal model for the curing of a biphenyl epoxy/phenol novolac system with varying concentrations of triphenylphosphine (TPP) at 150°C, as determined from isothermal DSC data. psu.edu

| TPP Concentration (M) | k₁ (s⁻¹) | k₂ (s⁻¹) | m | n |

|---|---|---|---|---|

| 2.3 x 10⁻² | 1.28 x 10⁻³ | 1.18 x 10⁻³ | 0.89 | 1.18 |

| 4.6 x 10⁻² | 2.45 x 10⁻³ | 2.26 x 10⁻³ | 0.91 | 1.21 |

| 6.9 x 10⁻² | 3.58 x 10⁻³ | 3.28 x 10⁻³ | 0.92 | 1.23 |

| 9.2 x 10⁻² | 4.65 x 10⁻³ | 4.25 x 10⁻³ | 0.93 | 1.24 |

The stoichiometric ratio of the epoxy monomer to the curing agent is a critical parameter that significantly affects the curing kinetics and the final properties of the network. For a tetramethyl biphenyl epoxy resin cured with p-phenylenediamine, the molar ratio of the epoxy to the amine hardener was found to influence the cure reaction kinetics. researchgate.net Deviating from the stoichiometric ratio can lead to changes in the reaction rate, the degree of crosslinking, and the glass transition temperature (Tg) of the cured material. An excess of either the epoxy resin or the hardener can result in incomplete curing and a network with dangling chains, which can negatively impact the mechanical and thermal properties. In some systems, an excess of one component may be intentionally used to tailor specific properties, such as flexibility or adhesion. For epoxy-anhydride systems, the optimal stoichiometric ratio is often found to be around 0.8 to 0.9. nih.gov

Gelation and Vitrification Phenomena in Curing Systems

During the curing of this compound, two critical physical transformations occur: gelation and vitrification. These phenomena can be represented on a Time-Temperature-Transformation (TTT) diagram, which is a valuable tool for understanding and optimizing the curing process. netzsch.comresearchgate.netdtic.milresearchgate.netresearchgate.net

Gelation is the point at which an infinite, crosslinked network is formed. At this point, the material transitions from a liquid to a rubbery gel, and it no longer flows. Gelation is an irreversible process and is dependent on the functionality of the reactants and the stoichiometry. netzsch.com

Vitrification is the process where the material transitions from a rubbery or liquid state to a glassy solid. This occurs when the glass transition temperature (Tg) of the curing system increases and becomes equal to the isothermal curing temperature. netzsch.compolymerinnovationblog.com Upon vitrification, the molecular mobility is severely restricted, and the reaction rate slows down significantly, becoming diffusion-controlled. polymerinnovationblog.com Unlike gelation, vitrification is a reversible process; the reaction can resume if the temperature is raised above the current Tg.

The interplay between gelation and vitrification is crucial for process control. If vitrification occurs before gelation, the curing reaction may be prematurely halted, leading to an incompletely cured material. The TTT diagram maps the times to gelation and vitrification at different isothermal cure temperatures, providing a processing window for achieving the desired degree of cure and final properties. netzsch.com

Structure Property Relationships in 4,4 Bis Oxiran 2 Ylmethyl 1,1 Biphenyl Based Polymers

Impact of Biphenyl (B1667301) Rigidity on Network Architecture and Segmental Mobility

The defining feature of 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl is the rigid, planar biphenyl moiety at its core. This structural element imparts a significant degree of stiffness to the polymer backbone, a stark contrast to the more flexible aliphatic chains found in other common epoxy monomers like Bisphenol A diglycidyl ether. This inherent rigidity profoundly influences the resulting three-dimensional network architecture.

During polymerization, the rigid biphenyl segments restrict the conformational freedom of the polymer chains. This leads to a more ordered, tightly packed network structure with reduced free volume. acs.org The limited rotational freedom of the biphenyl unit hinders the mobility of the polymer segments, which is a key factor in determining the material's glass transition temperature (Tg). acs.org Consequently, polymers based on this biphenyl structure exhibit a higher Tg, meaning they retain their rigidity and mechanical strength at elevated temperatures. tandfonline.com

Correlation between Crosslink Density and Bulk Material Properties

Crosslink density, the number of effective crosslinks per unit volume in a polymer network, is a critical parameter that dictates the bulk properties of the cured epoxy resin. masterbond.com For polymers derived from this compound, the bifunctional nature of the monomer, combined with its rigid structure, allows for the formation of a densely crosslinked network.

A higher crosslink density generally results in a material with superior performance characteristics. The strong covalent bonds forming the 3D network restrict polymer chain movement, which translates directly to improvements in several key properties. researchgate.net

Key Correlations:

Mechanical Properties As crosslink density increases, properties such as Young's modulus, shear modulus, and tensile strength show a significant improvement. researchgate.net The material becomes stiffer and stronger. researchgate.net However, this increased rigidity often comes at the cost of reduced toughness and elongation at break, making the material more brittle. rsc.org

Thermal Properties A higher density of crosslinks restricts the thermal motion of polymer chains, leading to a higher glass transition temperature (Tg). masterbond.com This enhances the material's performance envelope for high-temperature applications.

The following table summarizes the general relationship between crosslink density and the bulk properties of these epoxy systems.

| Property | Low Crosslink Density | High Crosslink Density |

| Tensile Strength | Lower | Higher |

| Modulus (Stiffness) | Lower | Higher |

| Toughness | Higher | Lower |

| Glass Transition Temp. (Tg) | Lower | Higher |

| Chemical Resistance | Lower | Higher |

This is an interactive data table based on established principles in polymer science. researchgate.netrsc.orgmasterbond.com

Influence of Curing Conditions on Microstructure and Macro-Properties

The curing process, which involves the chemical reaction between the epoxy groups and a suitable hardener, is a critical step that defines the final microstructure and, consequently, the macroscopic properties of the polymer. nih.gov Curing conditions such as temperature and time must be carefully controlled to achieve the desired network structure. mdpi.com

Curing Temperature: The curing temperature directly affects the reaction kinetics and the mobility of the polymer chains.

Low Temperatures: Curing at lower temperatures can lead to an incomplete reaction, resulting in a lower crosslink density and suboptimal properties. The reduced chain mobility may also lead to a less homogeneous network.

High Temperatures: Increasing the curing temperature accelerates the reaction, promoting a higher degree of crosslinking and a more uniform network. masterbond.com This typically results in enhanced mechanical and thermal properties. mdpi.com

The table below illustrates the general effects of modifying curing conditions on the final properties of the epoxy resin.

| Curing Parameter | Change | Effect on Crosslink Density | Resulting Macro-Properties |

| Temperature | Increase | Increases | Higher Tg, Improved Modulus & Strength |

| Time | Increase | Increases (up to a point) | More complete cure, optimized properties |

| Post-Curing | Applied | Maximizes | Higher Tg, stress relief, enhanced stability |

This interactive table is based on general principles of thermoset curing. mdpi.commdpi.com

Design Principles for Enhanced Thermal Stability and Flame Retardancy (via Biphenyl Structure)

The inherent aromaticity of the biphenyl structure in this compound provides an excellent foundation for creating polymers with high thermal stability and inherent flame retardancy.

Thermal Stability: The high bond dissociation energy of the aromatic C-C and C-H bonds in the biphenyl unit makes the polymer backbone resistant to thermal degradation. researchgate.net Polymers with a high proportion of thermally unreactive ring structures tend to exhibit greater stability at elevated temperatures. researchgate.net Upon heating to decomposition temperatures, these aromatic structures tend to form a significant amount of carbonaceous char. This char layer acts as a thermal insulator and a physical barrier, protecting the underlying material from further degradation and limiting the release of flammable volatiles. researchgate.net

Flame Retardancy: The tendency to form char is a key mechanism for flame retardancy. By reducing the amount of flammable gas produced, the combustion cycle is suppressed. The biphenyl structure contributes directly to this high char yield.

Several design principles can be employed to further enhance these properties:

Incorporation of Phosphorus: Introducing phosphorus-containing compounds, either as co-monomers or additives, is a highly effective strategy. During combustion, phosphorus compounds can promote char formation in the condensed phase and act as radical scavengers in the gas phase, interrupting the chemical reactions of burning.

Synergy with Silicon Compounds: Incorporating silicon-containing moieties, such as siloxanes, can also improve performance. Upon heating, these compounds can form a stable, insulating layer of silica (B1680970) (silicon dioxide) on the material's surface, enhancing the barrier properties of the char.

Use of Nanofillers: Dispersing nanofillers like ammonium (B1175870) polyphosphate (APP) or aluminum hydroxide (B78521) (ALH) within the epoxy matrix can significantly improve fire resistance. researchgate.net These fillers can increase the thermal decomposition temperature and promote self-extinguishing behavior. researchgate.net

| Design Principle | Mechanism of Action | Effect on Properties |

| Inherent Biphenyl Structure | High bond energy, promotes high char yield. researchgate.net | High thermal stability, baseline flame retardancy. |

| Phosphorus Incorporation | Promotes charring (condensed phase), radical scavenging (gas phase). | Enhanced flame retardancy and thermal stability. |

| Silicon Incorporation | Forms a protective silica (SiO₂) barrier layer on the surface. | Increased thermal stability and flame retardancy. |

| Addition of Nanofillers (e.g., APP) | Increases decomposition temperature, promotes self-extinguishing. researchgate.net | Improved fire performance ratings (e.g., LOI, UL-94). researchgate.net |

This is an interactive data table summarizing common strategies for enhancing polymer performance.

Applications of 4,4 Bis Oxiran 2 Ylmethyl 1,1 Biphenyl in Advanced Materials Systems

High-Performance Composite Material Matrix Resins

Epoxy resins are widely used in the field of fiber-reinforced composites due to their excellent heat resistance, strong adhesive properties, and good mechanical characteristics. researchgate.net The introduction of a biphenyl (B1667301) structure into the epoxy resin backbone, as seen in 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl, is an effective method for enhancing these properties further, particularly thermal stability. researchgate.net

The integration of biphenyl-based epoxy resins as a matrix for carbon fibers leads to composites with exceptional thermal and mechanical performance. researchgate.net Carbon fibers are known for their high strength, stiffness, and service temperature, and the polymer matrix serves to transfer load between the fibers and provide structural integrity. scispace.com Research into epoxy resins synthesized with a biphenyl structure for heat-resistant CFRPs has demonstrated significant improvements in key performance metrics. One study revealed that a cured polymer with a biphenyl structure achieved a high glass transition temperature (Tg) of 192.9°C and maintained high tensile and shear properties at an elevated temperature of 120°C. researchgate.net These characteristics are crucial for applications in the aerospace and automotive industries where materials are subjected to demanding operational conditions. nih.gov

Table 1: Thermal and Mechanical Properties of a Biphenyl-Based Epoxy Polymer for CFRP Applications

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 192.9°C |

| Operating Temperature for High Performance | 120°C |

Data sourced from a study on heat-resistant carbon fiber-reinforced composites. researchgate.net

Electronic Packaging and Encapsulation Materials

Epoxy resins are fundamental materials in electronic packaging, used as molding compounds, adhesives, and insulators due to their superior electrical and mechanical properties, low shrinkage, and excellent adhesion. cnrs.fr For advanced microelectronic packaging, there is a growing demand for resins with enhanced thermal management capabilities and improved electrical insulating properties, such as low dielectric constants. cnrs.fr

A low dielectric constant is critical for insulating materials in high-frequency electronic applications to minimize signal delay and energy loss. mdpi.com The incorporation of specific chemical structures into the epoxy polymer is an effective method to reduce its dielectric constant. The introduction of fluorine atoms, for instance, is known to improve the electrical insulation performance of polymers due to the low polarizability of the C-F bond and the large free volume created by CF3 groups. cnrs.fr Similarly, polymers incorporating bulky biphenyl moieties have demonstrated reduced dielectric constants. For example, certain fluorinated poly(ether imide)s containing a 3,3',5,5'-tetramethylbiphenyl (B1348514) unit have exhibited low dielectric constants in the range of 2.95–3.29 (at 1 MHz) and low moisture absorption, which is critical as absorbed moisture can increase the dielectric constant. researchgate.netgoogle.com Modified epoxy resins with symmetrical structures and small dipole moments also show a reduction in the polarizability of the epoxy matrix, leading to lower dielectric constants and dielectric loss. mdpi.com

Table 2: Dielectric Properties of Modified Epoxy Resins

| Material System | Frequency | Dielectric Constant |

|---|---|---|

| Standard Epoxy Resin (EP-0) | 1 MHz | 3.26 |

| Standard Epoxy Resin (EP-0) | 10 MHz | 3.18 |

| ODDPO-Modified Epoxy (EP/ODDPO-1.5) | 1 MHz | 2.97 |

| ODDPO-Modified Epoxy (EP/ODDPO-1.5) | 10 MHz | 2.80 |

Data illustrates the reduction in dielectric constant in a modified epoxy system. mdpi.com

Effective thermal management is crucial for the reliability of modern electronic devices. Liquid crystalline epoxy resins (LCERs) with high thermal conductivity offer a solution by creating an ordered microstructure that can improve heat dissipation by reducing phonon scattering. researchgate.net The introduction of a substituted biphenyl mesogenic group into the epoxy structure is a key strategy for achieving high thermal conductivity. researchgate.net Research has shown that epoxy systems containing biphenyl mesogens can achieve thermal conductivity values up to 0.28 W/(m·K), which is significantly better than conventional epoxy systems. researchgate.net Another study on a specific liquid crystalline epoxy based on a 3,3′,5,5′-tetramethyl-4,4′4bisphenyl diglycidyl ether structure reported a thermal conductivity as high as 0.96 W/mK. mdpi.com These materials also possess high glass transition temperatures (ranging from 128 to 178 °C), ensuring thermal stability. researchgate.net

Table 3: Thermal Conductivity of Biphenyl-Based Epoxy Systems

| Epoxy System | Thermal Conductivity (W/m·K) |

|---|---|

| Substituted Biphenyl Mesogenic Epoxy | Up to 0.28 |

| TME4 Liquid Crystalline Epoxy | 0.96 |

| BPE (4,4′-biphenol diglycidyl epoxy) | ~0.32 (for comparison) |

Data sourced from studies on high thermal conductivity epoxies. researchgate.netmdpi.com

Development of Liquid Crystalline Epoxy Resins (LCERs) for Advanced Applications

The synthesis of LCERs often involves incorporating rigid mesogenic units, such as the biphenyl group, into the epoxy monomer. researchgate.netresearchgate.net These rigid-rod mesogenic units contribute to the formation of the liquid crystalline phase. researchgate.net Cured LCERs based on biphenyl structures have shown excellent thermal stability and mechanical properties. researchgate.net For instance, a low-shrinkage photocurable liquid crystalline epoxy nanocomposite based on a biphenyl epoxy resin demonstrated improved hardness and flexural modulus. nih.gov The ordered structure of LCERs not only enhances mechanical and thermal properties but can also be leveraged to achieve high thermal conductivity, making these materials highly suitable for applications in microelectronics and other advanced fields. researchgate.netmdpi.com

Tailored Coatings and Adhesives for Specific Industrial Demands

The unique molecular architecture of this compound, a biphenyl-based diepoxide, offers a versatile platform for the formulation of tailored coatings and adhesives designed to meet stringent industrial requirements. The inherent rigidity and thermal stability of the biphenyl backbone, combined with the reactive oxirane groups, allow for the creation of cross-linked networks with exceptional performance characteristics. These attributes are particularly valuable in industries where materials are subjected to harsh environmental conditions, high temperatures, and significant mechanical stresses.

The formulation of coatings and adhesives incorporating this compound allows for precise control over the final properties of the material. By selecting appropriate curing agents, fillers, and other additives, it is possible to develop systems with optimized adhesion, chemical resistance, and thermomechanical performance. For instance, the use of amine or anhydride (B1165640) hardeners can be fine-tuned to achieve a desired glass transition temperature (Tg) and cross-linking density, thereby influencing the material's stiffness and strength. semanticscholar.org

In the realm of protective coatings, the biphenyl structure contributes to the formation of a dense, highly cross-linked polymer matrix upon curing. This dense network acts as an effective barrier against the ingress of corrosive agents such as water, salts, and chemicals. mdpi.comresearchgate.net The enhanced thermal stability imparted by the biphenyl moiety also ensures that the coating maintains its protective integrity at elevated temperatures. semanticscholar.orgresearchgate.net Research into related biphenyl epoxy systems has demonstrated superior thermal and mechanical properties compared to conventional epoxy resins, suggesting that coatings based on this compound would be well-suited for demanding applications in the aerospace, automotive, and marine industries. researchgate.net

For adhesive applications, the rigid biphenyl core of this compound contributes to high cohesive strength and modulus in the cured adhesive. This is critical for structural bonding applications where maintaining dimensional stability under load is paramount. The dual epoxy functionalities ensure strong interfacial adhesion to a wide variety of substrates, including metals, composites, and ceramics. The ability to tailor the formulation allows for the development of adhesives with specific properties, such as high lap shear strength for structural joints or controlled flexibility for applications requiring some degree of movement.

While specific performance data for coatings and adhesives based solely on this compound is not extensively detailed in publicly available literature, the well-understood structure-property relationships of biphenyl-based epoxies provide a strong indication of their potential. The following tables present a comparative view of the performance of various epoxy systems to illustrate the expected advantages.

Comparative Thermal Properties of Cured Epoxy Resins

| Epoxy Resin System | Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|

| Naphthalene-based Epoxy Resins | 175 - 213 | researchgate.net |

| Phenyl-based Epoxy Resins | 128 - 200 | researchgate.net |

Illustrative Adhesion Strength of Epoxy-Based Adhesives on Different Substrates

| Adhesive System | Substrate | Tensile Bond Strength (MPa) | Reference |

|---|---|---|---|

| Clearfil Liner Bond 2 V | Dentin | 24.8 ± 3.3 | nih.gov |

| One Coat Bond | Dentin | 20.4 ± 2.0 | nih.gov |

| Single Bond | Dentin | 18.1 ± 2.4 | nih.gov |

Corrosion Resistance Performance of Modified Epoxy Coatings

| Coating System | Corrosion Resistance Metric | Performance | Reference |

|---|---|---|---|

| Bis-silane-modified epoxy | Corrosion Current (icorr) | Decreased from ~10⁻⁹ to ~10⁻¹¹ A/cm² | mdpi.com |

| Bis-silane-modified epoxy | Polarization Resistance (Rp) | Increased from ~10⁶ to ~10⁸ Ω | mdpi.com |

The data presented in these tables, while not exclusively for this compound, highlight the performance capabilities of high-stability epoxy systems. The superior thermal properties of aromatic-based epoxies and the high bond strengths achievable with tailored adhesive formulations underscore the potential of this compound in advanced coatings and adhesives. Further research focusing specifically on this compound would be invaluable in fully quantifying its performance benefits for specific industrial demands.

Computational and Theoretical Studies of 4,4 Bis Oxiran 2 Ylmethyl 1,1 Biphenyl and Its Polymers

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netscispace.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering deep insights into the reactivity of 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl.

A primary application of DFT is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). clinicsearchonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the biphenyl (B1667301) ring system due to its electron-rich π-system, while the LUMO is distributed around the oxirane rings, indicating their susceptibility to nucleophilic attack.

DFT calculations also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. researchgate.net In an MEP map, electron-rich regions (negative potential), such as those around the oxygen atoms of the oxirane rings, are identified as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential) are susceptible to nucleophilic attack. researchgate.net These maps are instrumental in predicting how the monomer will interact with curing agents.

Furthermore, Conceptual DFT provides a framework for quantifying reactivity through various descriptors. frontiersin.orgscielo.org.mxnih.gov These global and local reactivity indices, such as chemical potential, hardness, and Fukui functions, are derived from the variations in energy with respect to the number of electrons. scispace.combeilstein-archives.org The Fukui function, in particular, is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. beilstein-archives.org For the curing process, this can pinpoint the specific atoms on the oxirane ring that are most likely to react with an amine or anhydride (B1165640) curing agent.

Table 1: Representative DFT-Calculated Electronic Properties for this compound This table presents illustrative data typical of DFT calculations for a molecule of this type, as specific literature values were not available.

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (biphenyl core) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (oxirane rings) |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |

| Chemical Potential (μ) | -3.65 eV | Relates to the "escaping tendency" of electrons |

| Electrophilicity Index (ω) | 2.34 eV | Quantifies the electrophilic nature of the molecule |

Molecular Dynamics (MD) Simulations of Polymerization and Network Formation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net For this compound, MD is an indispensable tool for modeling the complex process of polymerization and the subsequent formation of a three-dimensional cross-linked network. arxiv.org

The simulation begins by constructing an initial amorphous cell containing the monomer and curing agent molecules at a specified stoichiometric ratio and density. mdpi.com The system is then subjected to an equilibration process, typically involving energy minimization followed by simulations in different thermodynamic ensembles (e.g., NVT, NPT) to achieve a relaxed, realistic molecular configuration. nasa.gov

To simulate the curing reaction, a reactive force field or a multi-step cross-linking algorithm is employed. researchgate.net This involves defining a reaction criterion, often based on the distance between reactive atoms (e.g., an oxygen atom on the oxirane ring and a hydrogen atom on an amine curing agent). When the distance criterion is met, a new covalent bond is formed, and the atomic charges and bond parameters are updated to reflect the new chemical structure. This process is repeated iteratively, mimicking the progression of the curing reaction and the growth of the polymer network.

Throughout the simulation, the evolution of the network structure can be monitored. Key structural features that are typically analyzed include:

Degree of Cross-linking: The percentage of reactive groups that have formed covalent bonds.

Cluster Analysis: Tracking the growth of polymer chains and the point at which a single, continuous network (gelation) spans the simulation box.

Ring Formation: Identifying the prevalence of intramolecular reactions, which can lead to network defects.

Free Volume Analysis: Calculating the void spaces within the polymer network, which influences properties like glass transition temperature and diffusion of small molecules. researchgate.net

These simulations provide a detailed, atomistic view of how the initial monomer structure and curing conditions influence the final topology of the polymer network. arxiv.org

Predictive Modeling of Macroscopic Properties from Molecular Simulations

A significant advantage of MD simulations is their ability to predict macroscopic material properties from the underlying molecular structure. nasa.gov Once a fully cured polymer network of this compound has been generated, the same MD framework can be used to compute its mechanical and thermal properties.

To predict mechanical properties, the equilibrated polymer network is subjected to simulated mechanical tests. For example, to calculate Young's modulus, a series of small, incremental deformations (strains) are applied to the simulation box in one direction, and the resulting stress is calculated. The slope of the stress-strain curve in the elastic region yields the modulus. nasa.govresearchgate.net Similarly, shear modulus and bulk modulus can be calculated by applying shear and volumetric deformations, respectively. researchgate.net These simulations can reveal how factors like cross-linking density and monomer rigidity translate to the stiffness and strength of the final material. researchgate.net

Thermal properties, most notably the glass transition temperature (Tg), can also be predicted. A common method is to simulate the cooling of the polymer from a high-temperature, rubbery state. By plotting a specific property, such as density or volume, as a function of temperature, the Tg can be identified as the temperature at which there is a distinct change in the slope of the plot. researchgate.net This transition reflects the freezing of large-scale polymer chain motion. Cohesive Energy Density (CED), a measure of the intermolecular forces within the material, can also be calculated and is strongly correlated with the material's thermal and mechanical behavior. mdpi.com

Table 2: Representative Predicted Macroscopic Properties for a Cured this compound Polymer This table presents illustrative data typical of MD simulations for a cross-linked epoxy system, as specific literature values were not available.

| Property | Representative Predicted Value | Simulation Method |

|---|---|---|

| Glass Transition Temperature (Tg) | 185 °C | Cooling ramp simulation, analysis of density vs. temperature |

| Young's Modulus (at 300 K) | 3.5 GPa | Uniaxial tensile deformation simulation |

| Shear Modulus (at 300 K) | 1.3 GPa | Shear deformation simulation |

| Bulk Modulus (at 300 K) | 4.2 GPa | Isotropic compression/expansion simulation |

| Density (at 300 K) | 1.22 g/cm³ | NPT ensemble equilibration |

| Cohesive Energy Density (CED) | 450 J/cm³ | Calculation of intermolecular potential energy |

| Fractional Free Volume (FFV) | 4.5% | Volumetric analysis of the simulated cell |

Quantum Chemical Calculations for Reaction Energetics

While MD simulations model the polymerization process, they typically rely on predefined reaction rules. Quantum chemical calculations, such as those based on DFT or higher-level ab initio methods, are employed to investigate the underlying energetics of these reactions with high accuracy. arxiv.orgnih.gov These calculations are crucial for understanding the mechanism and kinetics of the curing process involving this compound.

For an epoxy-amine curing reaction, there are two primary steps: the reaction of a primary amine with an epoxy group to form a secondary amine, and the subsequent reaction of that secondary amine with another epoxy group to form a tertiary amine. arxiv.org Quantum chemical calculations can determine the key energetic parameters for each of these reaction pathways.

The process involves calculating the potential energy surface of the reacting system. By identifying the structures of the reactants, transition states, and products, one can determine:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. arxiv.org

Heat of Reaction (ΔHrxn): The net energy change during the reaction, calculated as the difference in energy between the products and the reactants. An exothermic reaction (negative ΔHrxn) releases heat, which is typical for epoxy curing. arxiv.org

These calculations can be performed for uncatalyzed reactions as well as for reactions catalyzed by other species, such as hydroxyl groups generated during the curing process (autocatalysis). researchgate.net The results provide fundamental data that can be used to develop more accurate kinetic models for predicting the cure rate and understanding how the reactivity of the system changes as the polymerization progresses. arxiv.org

Table 3: Representative Reaction Energetics from Quantum Chemical Calculations for an Epoxy-Amine Reaction This table presents illustrative data for the reaction of an epoxy group with a primary and secondary amine, as specific literature values for the target system were not available.

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Heat of Reaction (ΔHrxn) (kJ/mol) |

|---|---|---|

| Primary Amine + Epoxy → Secondary Amine | 65 | -105 |

| Secondary Amine + Epoxy → Tertiary Amine | 75 | -100 |

Future Research Directions and Unexplored Opportunities for 4,4 Bis Oxiran 2 Ylmethyl 1,1 Biphenyl

Development of Bio-Based and Sustainable Formulations

The transition from petrochemical-based resources to renewable feedstocks is a paramount goal in polymer science. sci-hub.sewiley-vch.de Future research will likely focus on developing bio-based formulations incorporating 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl, or creating bio-derived analogues.

Key Research Thrusts:

Bio-Based Curing Agents: A significant area of research involves replacing conventional petroleum-based hardeners with sustainable alternatives. sci-hub.se Compounds derived from natural sources like vanillin (B372448), amino acids, and phenolic compounds are being investigated to crosslink epoxy resins. mdpi.comresearchgate.net For instance, fully bio-based curing agents synthesized from vanillin and amino acids like lysine (B10760008) have been shown to produce epoxy systems with high glass transition temperatures (Tg > 141°C) and excellent mechanical properties. researchgate.net Research could explore the curing kinetics and final properties of this compound when paired with these novel bio-hardeners.

Renewable Monomers: While the biphenyl (B1667301) moiety itself presents challenges for direct bio-sourcing, research can explore pathways to synthesize similar rigid structures from lignin (B12514952) or other plant-derived aromatic compounds. mdpi.com Lignin, a complex polymer rich in aromatic units, is a promising raw material for creating high-performance epoxy resins. researchgate.net

Hybrid Formulations: Another approach is to create hybrid systems by blending this compound with commercially available bio-epoxies, such as epoxidized soybean oil (ESO) or epoxidized linseed oil (ELO). researchgate.netmdpi.com This could balance performance with sustainability, creating materials with a reduced carbon footprint. The challenge lies in optimizing the miscibility and interfacial adhesion between the different resin phases to achieve synergistic properties.

The table below summarizes potential bio-based components for sustainable epoxy formulations.

Interactive Data Table: Potential Bio-Based Components for Epoxy Systems| Component Type | Bio-Based Source Example | Potential Advantage | Relevant Findings |

|---|---|---|---|

| Curing Agent | Vanillin-derived diamines | High thermal stability, potential for recyclability | Can produce resins with Tg > 141°C and high mechanical strength. researchgate.net |

| Curing Agent | Amino Acids (e.g., Lysine) | Fully bio-based, contributes to degradability | Used to create hardeners for high-performance, recyclable epoxy resins. researchgate.net |

| Resin Monomer | Lignin derivatives | High aromatic content, potential for flame retardancy | A promising renewable source for rigid polymer backbones. researchgate.net |

| Resin Modifier | Epoxidized Linseed Oil (ELO) | Increased flexibility, reduced cost, sustainability | Used in bio-based formulations for 3D printing and composites. mdpi.com |

| Resin Modifier | Resveratrol | Potential for high Tg and intrinsic flame retardancy | Can be sourced from food waste like grape skins. specificpolymers.com |

Integration with Nanomaterials for Hybrid Composites

The incorporation of nanomaterials into a this compound matrix offers a pathway to develop next-generation hybrid composites with tailored multifunctional properties. The rigid biphenyl backbone provides an excellent foundation for achieving effective stress transfer from the matrix to the nanofiller.

Unexplored Opportunities:

Enhanced Thermomechanical Properties: Dispersing nanoparticles such as carbon nanotubes (CNTs), graphene, or nanoclays into the biphenyl epoxy matrix could significantly enhance its modulus, strength, and thermal stability. Research is needed to overcome challenges related to nanoparticle agglomeration and to optimize the interface between the filler and the matrix for maximum performance enhancement.

Functional Properties: Integration with specific nanomaterials can impart new functionalities. For example, incorporating silver nanowires or graphene could create electrically conductive adhesives and coatings suitable for microelectronics. Adding MXene, a 2D transition metal carbide, has been shown to dramatically improve the photoinduced self-healing properties of epoxy resins. rsc.org

Improved Barrier Performance: Nanoclays and graphene nanoplatelets can create a "tortuous path" for gas and liquid molecules, significantly improving the barrier properties of the resulting composite. This is highly desirable for applications in protective coatings and electronic encapsulation. Studies on polyimide/organoclay nanocomposites have demonstrated the potential of this approach. researchgate.net

Exploration of Self-Healing and Recyclable Epoxy Systems

Conventional epoxy resins are thermosets, meaning they form permanent, cross-linked networks that are difficult to repair or recycle. researchgate.net A major future direction is the design of "smart" epoxy systems based on this compound that possess self-healing capabilities and can be recycled.

Innovative Approaches:

Intrinsic Self-Healing: This involves incorporating dynamic or reversible chemical bonds directly into the polymer network.

Diels-Alder Chemistry: The Diels-Alder reaction is a thermally reversible cycloaddition that can be used to create crosslinks that break upon heating and reform upon cooling. scirp.orgcjmr.org Incorporating furan (B31954) and maleimide (B117702) groups into the epoxy-amine network allows for repeatable healing cycles. cjmr.org

Dynamic Covalent Bonds: Bonds such as imine (Schiff base) and disulfide bonds can undergo exchange reactions at elevated temperatures, allowing the polymer network to relax stress, be reshaped, or heal damage. mdpi.comnih.gov Vanillin is a common bio-based precursor for creating hardeners with dynamic imine bonds. mdpi.comnih.gov A resin cured with a vanillin-based hardener demonstrated the ability to be reshaped and recycled in a mild acid solution. nih.gov

Chemically Recyclable Systems: By designing the network with cleavable linkages, the thermoset can be depolymerized back to its constituent monomers or oligomers under specific conditions. Acetal and imine groups are particularly promising for this purpose, as they can be hydrolyzed under mild acidic conditions. researchgate.nettue.nl This allows for the recovery of valuable components, such as the biphenyl monomer or reinforcing fibers in a composite, enabling a circular economy for these high-performance materials. mdpi.com For example, a vanillin-derived epoxy system could be fully depolymerized to recover the original vanillin building block in high yield. tue.nl

The table below compares different approaches for creating dynamic epoxy networks.

Interactive Data Table: Comparison of Self-Healing and Recyclable Chemistries| Chemistry | Stimulus for Reversibility | Key Advantage | Example Finding |

|---|---|---|---|

| Diels-Alder Reaction | Heat (typically >100°C) | Intrinsic, repeatable healing cycles | Cracked samples can be fully repaired by heating at 130°C for 30 minutes. cjmr.org |

| Imine (Schiff Base) Bonds | Heat, Acid | Enables reshaping, healing, and chemical recycling | Resins can be degraded in acidic environments and the carbon fibers recovered. mdpi.com |

| Disulfide Bonds | Heat, Light, Redox agents | Dynamic bond exchange for stress relaxation and healing | Used in combination with imine bonds to create bio-based epoxy vitrimers. mdpi.com |

| Acetal Linkages | Mild Acid | Allows for complete depolymerization and monomer recovery | Networks can be depolymerized to recover vanillin and well-defined polyols. researchgate.nettue.nl |

Advanced Manufacturing Techniques (e.g., 3D Printing) with Biphenyl-Based Resins

The unique properties of this compound make it a strong candidate for advanced manufacturing processes like additive manufacturing (3D printing). Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), are particularly suitable for epoxy resins. researchgate.nettetrawill.com

Future Research Directions:

Formulation Development for Vat Photopolymerization: Standard epoxy resins have low reactivity in photo-cationic polymerization. Future work must focus on developing formulations of biphenyl-based resins with suitable photoinitiators and reactive diluents to achieve fast curing speeds and high resolution. nih.gov Cycloaliphatic epoxy resins are often used to improve curing speed and mechanical properties in 3D printing formulations. tetrawill.com

Multi-Material Printing: Advanced 3D printing systems now allow for the fabrication of objects with multiple materials, enabling the creation of complex structures with functionally graded properties. mdpi.com Research into printing this compound alongside flexible or conductive resins could lead to the single-step manufacturing of complex devices like soft robotic components or integrated electronic sensors. researchgate.net The use of bio-based epoxy resins, such as those derived from ELO and vanillin, has already been demonstrated in multi-material DLP printing. mdpi.comresearchgate.net

Dual Curing Systems: A promising strategy involves creating hybrid resins that undergo an initial UV-curing step during the 3D printing process, followed by a thermal post-curing step. nih.gov This approach allows for the creation of a stable "green body" during printing, which then develops its final high-performance properties, such as a high glass transition temperature, during the thermal treatment. This method has been successfully applied to dimethacrylate/epoxy resins, achieving Tg values up to 140°C. nih.gov

Long-Term Performance and Durability Studies Under Diverse Environmental Conditions

While the inherent rigidity of the biphenyl structure suggests excellent stability, comprehensive long-term durability data is essential for qualifying these materials for demanding applications in aerospace, infrastructure, and electronics. mdpi.com Future research must systematically evaluate the performance of cured this compound systems under a range of harsh environmental conditions.

Key Areas for Investigation:

Hygrothermal Aging: Assessing the effects of prolonged exposure to high humidity and temperature is critical. Research should focus on quantifying moisture absorption, its effect on the glass transition temperature (Tg), and the potential for plasticization or degradation of the polymer network.

Chemical Resistance: A thorough evaluation of the material's resistance to various chemicals, including solvents, acids, and bases, is necessary. This is particularly important for applications involving protective coatings or industrial components.

UV and Thermal-Oxidative Degradation: Biphenyl structures can be susceptible to degradation upon exposure to UV radiation and high temperatures in the presence of oxygen. nih.govresearchgate.net Studies are needed to understand the degradation mechanisms and to develop strategies for stabilization, such as the inclusion of UV absorbers and antioxidants. Studies on related compounds like bisphenol S (BPS) show that it can be degraded by microorganisms and photolysis, indicating that environmental factors play a key role in the lifecycle of such chemicals. industrialchemicals.gov.au

Creep and Fatigue Resistance: For structural applications, understanding the material's long-term mechanical behavior under sustained (creep) and cyclic (fatigue) loads is non-negotiable. The rigid biphenyl backbone is expected to impart excellent creep resistance, but this must be experimentally verified across a range of temperatures and stress levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.